Loxicodegol

Description

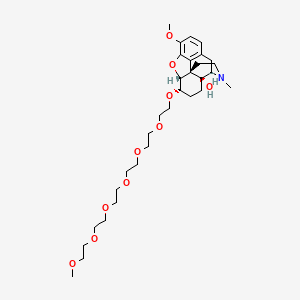

a mu-opioid agonist; structure in first source

See also: Oxycodegol Phosphate (active moiety of).

Properties

Key on ui mechanism of action |

Loxicodegol is a full agonist at the μ-opioid receptor. It also displays selectivity towards this subtype with an affinity of 237 nM compared to 4150 nM and >100000 nM for the δ- and κ-opioid receptors. The μ-opioid receptor is activated with an EC₅₀ of 12.5 μM. Activation of this receptor produces an inhibitory effect on neurotransmission through Gi/Go coupling. Opioid medications like Loxicodegol inhibit voltage gated Ca²⁺ channel opening presynaptically on C fibres and activate inward-rectifying K⁺ channels post-synaptically on 2nd order neurons, leading to hyperpolarization. Together, these prevent the nociceptive signal from traveling up the spinal cord to the brain. In the brain, opioids work through a mechanism of inhibition of inhibition to allow regulatory neurons to suppress nociception. |

|---|---|

CAS No. |

1211231-76-3 |

Molecular Formula |

C31H49NO10 |

Molecular Weight |

595.7 g/mol |

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol |

InChI |

InChI=1S/C31H49NO10/c1-32-9-8-30-27-23-4-5-24(35-3)28(27)42-29(30)25(6-7-31(30,33)26(32)22-23)41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-34-2/h4-5,25-26,29,33H,6-22H2,1-3H3/t25-,26+,29-,30-,31+/m0/s1 |

InChI Key |

RQHILGKAOIGUHU-XPLSERNMSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)OCCOCCOCCOCCOCCOCCOC |

Canonical SMILES |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)OCCOCCOCCOCCOCCOCCOC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Loxicodegol |

Origin of Product |

United States |

Foundational & Exploratory

Loxicodegol's Mechanism of Action on Mu-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxicodegol (also known as NKTR-181) is a novel, long-acting full agonist of the mu (μ)-opioid receptor (MOR) developed to provide potent analgesia with a reduced potential for abuse. Its unique chemical structure, a PEGylated derivative of oxycodol, results in a significantly slower rate of entry into the central nervous system (CNS). This technical guide provides an in-depth analysis of this compound's mechanism of action at the molecular level, summarizing its binding affinity, functional potency, and downstream signaling pathways. Detailed methodologies for key experimental assays are outlined, and all quantitative data are presented for clear comparison.

Introduction

The development of opioid analgesics with improved safety profiles is a critical area of pharmaceutical research. A primary challenge is dissociating potent analgesic effects from the high abuse liability associated with traditional opioids like oxycodone. The abuse potential is strongly linked to the rapid rate at which these drugs cross the blood-brain barrier, leading to a euphoric rush. This compound was engineered to overcome this limitation. By slowing its transport into the CNS, this compound is designed to provide sustained pain relief without the rapid dopamine (B1211576) release that reinforces addictive behavior.[1] This document focuses on the core pharmacology of this compound: its direct interaction with the mu-opioid receptor and the subsequent intracellular signaling cascades.

Molecular Interaction with the Mu-Opioid Receptor

This compound exerts its analgesic effects by acting as a full agonist at the mu-opioid receptor. Its interaction is characterized by high selectivity and a distinct kinetic profile compared to other opioids.

Binding Affinity and Selectivity

This compound demonstrates a strong preference for the mu-opioid receptor over the delta (δ)- and kappa (κ)-opioid receptors. Competitive binding assays reveal a sub-micromolar affinity for the mu receptor, with significantly weaker interactions at other opioid receptor subtypes.[2] One study also found that this compound has a 5-fold lower affinity for the mu-opioid receptor than oxycodone.[3] This selectivity is crucial for mediating analgesia while avoiding the distinct pharmacological effects associated with delta and kappa receptor activation.

| Parameter | Mu (μ)-Opioid Receptor | Delta (δ)-Opioid Receptor | Kappa (κ)-Opioid Receptor | Reference |

| Binding Affinity (nM) | 237 | 4150 | >100,000 | [2] |

Functional Activity and Potency

As a full agonist, this compound activates the mu-opioid receptor, initiating downstream signaling.[2] Its potency is defined by its half-maximal effective concentration (EC₅₀). While characterized as a full agonist, in some G-protein signaling and Ca2+ channel inhibition assays, it has been shown to be a partial agonist when compared to the reference agonist DAMGO.[3][4] This highlights the complexity of its functional profile.

| Parameter | Value | Reference |

| EC₅₀ (μ-Opioid Receptor Activation) | 12.5 µM | [2] |

A key distinguishing feature of this compound is its binding kinetics. Studies indicate that it has a 10-fold slower receptor "on-rate" compared to oxycodone, which, combined with its slow CNS penetration, contributes to its delayed onset of central effects.[3]

Downstream Signaling Pathways

Activation of the mu-opioid receptor by this compound initiates a cascade of intracellular events mediated by inhibitory G-proteins (Gαi/o). This signaling ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

The primary downstream effects include:

-

G-Protein Coupling: Upon agonist binding, the receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.[2]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It inhibits presynaptic N-type voltage-gated calcium channels (Ca²⁺), reducing neurotransmitter release from nociceptive nerve terminals.[2] It also activates G-protein-coupled inwardly rectifying potassium channels (GIRK) on postsynaptic neurons, causing membrane hyperpolarization and decreasing the likelihood of action potential firing.[2]

-

Arrestin Recruitment: this compound has been shown to induce a different pattern of β-arrestin recruitment compared to oxycodone, which may influence receptor desensitization and internalization.[3][4]

Caption: Mu-opioid receptor signaling pathway activated by this compound.

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, its pharmacological profile was determined using standard, well-established assays in opioid research. The principles of these methodologies are described below.

Radioligand Binding Assay (for Affinity)

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand with known binding characteristics.

General Protocol:

-

Membrane Preparation: Homogenize tissue or cells expressing the mu-opioid receptor (e.g., rat brain or CHO cells) to prepare membrane fractions.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO or [³H]-naloxone) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. The receptors and bound ligand are trapped on the filter.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (for Functional Activity)

This functional assay measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.

General Protocol:

-

Membrane Preparation: Use membranes from cells expressing the mu-opioid receptor.

-

Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, GDP (to ensure G-proteins are in an inactive state), and varying concentrations of the agonist (this compound).

-

Reaction Termination & Separation: After incubation, rapidly filter the mixture to separate bound [³⁵S]GTPγS from the unbound analog.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters via scintillation counting.

-

Data Analysis: Plot the stimulated binding against the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.

Caption: Generalized workflow for a radioligand binding assay.

Conclusion

This compound is a selective, full mu-opioid receptor agonist with a well-defined mechanism of action consistent with classical opioid analgesics. It activates inhibitory Gαi/o proteins, leading to the suppression of neuronal activity and nociceptive signaling. Its defining innovation lies not in a novel molecular target, but in its unique pharmacokinetic properties—specifically, its slow rate of entry into the brain. This feature, combined with its distinct receptor binding kinetics and arrestin recruitment profile, results in potent analgesia with a clinically demonstrated reduction in abuse-related effects such as euphoria. This pharmacological profile makes this compound a significant development in the pursuit of safer and more effective treatments for chronic pain.

References

- 1. New Data for NKTR-181, a First-in-Class Investigational Opioid to Treat Chronic Low Back Pain in Adult Patients New to Opioid Therapy, Presented at College on Problems of Drug Dependence 80th Annual Scientific Meeting | Nektar Therapeutics [ir.nektar.com]

- 2. NKTR-181: A Novel Mu-Opioid Analgesic with Inherently Low Abuse Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo and in vitro Characterization of a Partial Mu Opioid Receptor Agonist, NKTR-181, Supports Future Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro Characterization of a Partial Mu Opioid Receptor Agonist, NKTR-181, Supports Future Therapeutic Development [escholarship.org]

A Preclinical Profile of Loxicodegol: Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Loxicodegol, also known as NKTR-181 or oxycodegol, is a novel, long-acting, selective full agonist of the mu-opioid receptor (MOR) developed by Nektar Therapeutics.[1] It is a new molecular entity designed to provide potent analgesia with a reduced potential for abuse and fewer central nervous system (CNS)-mediated side effects compared to traditional opioids.[2] This is achieved through its unique molecular structure, which incorporates a polyethylene (B3416737) glycol (PEG) polymer chain. This modification results in a slower rate of entry into the brain, a key feature that differentiates it from conventional opioids like oxycodone and morphine.[1][2] This whitepaper provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, presenting key data from rodent models and detailing the experimental methodologies employed in its evaluation.

Pharmacodynamics

This compound exerts its analgesic effects through its activity as a full agonist at the mu-opioid receptor.[3] Preclinical studies have demonstrated its efficacy in various rodent models of pain, with a potency and maximal effect comparable to that of morphine in certain assays.[1][4]

Receptor Binding Affinity

This compound demonstrates a high affinity and selectivity for the mu-opioid receptor over the delta- and kappa-opioid receptors.[3]

| Receptor Subtype | Binding Affinity (nM) |

| Mu (µ) | 237 |

| Delta (δ) | 4150 |

| Kappa (κ) | >100000 |

| Data from in vitro receptor binding assays.[3] |

The EC₅₀ for mu-opioid receptor activation by this compound is 12.5 µM.[3]

Preclinical Efficacy in Rodent Models

The antinociceptive properties of this compound have been evaluated in well-established rodent pain models, primarily the hot-plate and tail-flick tests. These studies have consistently shown dose- and time-dependent analgesic effects.[1][4]

In the hot-plate test in rats, this compound produced maximal latencies comparable to those of oxycodone.[3]

In the rat and mouse hot-water tail-flick test, this compound demonstrated similar maximal antinociceptive effects to morphine.[1][4] However, the onset of its peak effect was delayed compared to other opioids, a characteristic attributed to its unique pharmacokinetic profile.[1][4] The relative potency of this compound compared to morphine in tail-flick studies was determined to be 7.6-fold lower.[1][4]

A comparison of the antinociceptive effects of this compound and morphine in the rat tail-flick test at different stimulus intensities revealed that at a higher stimulus intensity (54°C), both drugs exhibited decreased potency and maximal efficacy compared to a lower stimulus intensity (50°C).[1][4] At the higher intensity, oxycodone and fentanyl showed greater efficacy than both this compound and morphine.[1][4]

| Treatment | Dose (mg/kg, p.o.) | Animal Model | Test | Key Findings |

| This compound | 10, 30, 100, 300, 600, 1000 | Rat, Mouse | Hot-water tail-flick | Dose- and time-related antinociception; similar maximal effect to morphine.[1][4] |

| This compound | Not specified | Rat | Hot-plate | Similar maximal latencies to oxycodone.[3] |

| This compound | Not specified | Mouse | Acetone-writhing | Similar responses to oxycodone.[3] |

Reduced Abuse Potential

A key feature of this compound is its significantly reduced abuse potential compared to traditional opioids.[5] This is primarily attributed to its slow rate of entry into the CNS.[1][2] Preclinical self-administration studies in rats and monkeys have shown that the response to this compound is similar to that of saline, indicating a low potential for reinforcement and reward.[6] Furthermore, this compound has demonstrated a blunted dopamine (B1211576) response in the brain's reward pathways when compared to oxycodone.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its slow absorption, distribution, and particularly its slow entry into the CNS. This profile is a direct result of its PEGylated structure.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Value | Species | Route of Administration |

| Tmax | 1.8 h | Not specified | Oral |

| Bioavailability | 34% | Not specified | Oral |

| Half-life (t½) | 4.53 h | Not specified | Not specified |

| Volume of Distribution (Vd) | 4.19 L/kg | Not specified | Not specified |

| Clearance Rate | 59.3 mL/min/kg | Not specified | Not specified |

| General pharmacokinetic parameters for this compound.[3] |

Slow Brain Entry

The most critical pharmacokinetic characteristic of this compound is its slow penetration of the blood-brain barrier. Studies in rats have shown that this compound enters the brain 17 to 70 times more slowly than oxycodone.[3] This is a result of its PEGylated structure and its nature as a P-glycoprotein substrate, which further limits its transport into the brain.[3]

Signaling Pathway and Mechanism of Action

This compound is a full agonist of the mu-opioid receptor, which is a G-protein coupled receptor (GPCR).[3] Upon binding, it activates the Gi/Go signaling pathway, leading to a cascade of intracellular events that ultimately result in an inhibitory effect on neurotransmission.[3] This includes the inhibition of voltage-gated Ca²⁺ channels presynaptically and the activation of inward-rectifying K⁺ channels postsynaptically, leading to hyperpolarization and a reduction in neuronal excitability.[3] This mechanism effectively dampens the transmission of nociceptive signals from the periphery to the brain.[3]

Caption: this compound's mechanism of action at the synapse.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Animals

Studies were conducted in male and female Sprague-Dawley rats and Swiss Webster mice.[1] All experimental procedures were performed in accordance with the guidelines of the International Association for the Study of Pain and the National Institutes of Health for the care and use of laboratory animals.[1]

Drug Administration

For acute treatment protocols, this compound was administered orally (p.o.) at doses ranging from 10 to 1000 mg/kg.[1] For repeated treatment studies, intraperitoneal (i.p.) injections were used, with escalating doses of 70–210 mg/kg for this compound and 10–30 mg/kg for morphine, administered twice daily for 4 days.[1] All drugs were diluted in 0.9% NaCl (saline).[1]

Hot-Plate Test

The hot-plate test is used to assess the response to a thermal stimulus. The temperature of the hot plate is maintained at a constant level (e.g., 50°C–55°C).[7] Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded. A cut-off time is employed to prevent tissue damage.[7]

Caption: Workflow for the hot-plate test.

Tail-Flick Test

The tail-flick test measures the latency of an animal to withdraw its tail from a noxious heat source. In the studies with this compound, graded noxious stimulus intensities were used by setting the water temperature to either 50°C or 54°C.[1][4] Baseline tail withdrawal latency was determined before treatment and then at various time points after drug administration.[1]

Caption: Workflow for the tail-flick test.

Conclusion

The preclinical data for this compound consistently demonstrate its potential as a potent analgesic with a significantly improved safety profile compared to traditional opioids. Its unique pharmacokinetic property of slow brain entry is central to its reduced abuse liability and lower incidence of CNS-related side effects. The pharmacodynamic studies in rodent models confirm its efficacy as a mu-opioid receptor agonist. These findings from preclinical models have provided a strong rationale for the clinical development of this compound as a promising therapeutic option for the management of chronic pain.

References

- 1. Preclinical Assessment of the Analgesic Pharmacology of NKTR-181 in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Data From Phase 1 Study Of NKTR-181 Demonstrate Proof-Of-Concept For Nektar's Novel Opioid Analgesic Candidate [clinicalleader.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Preclinical Assessment of the Analgesic Pharmacology of NKTR-181 in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SUMMIT-07: a randomized trial of NKTR-181, a new molecular entity, full mu-opioid receptor agonist for chronic low-back pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. dovepress.com [dovepress.com]

Loxicodegol: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Loxicodegol (ASP0367) is an investigational drug for which detailed, publicly available synthesis and purification protocols are limited, primarily residing within proprietary patents. This document, therefore, presents a plausible, generalized synthesis and purification strategy based on established methods for structurally related 2-fluoroadenine (B1664080) and 9-substituted purine (B94841) derivatives. The experimental protocols provided are illustrative and would require optimization for the specific synthesis of this compound.

Introduction

This compound, also known as ASP0367, is a selective µ-opioid receptor agonist that was under investigation by Astellas Pharma for the potential treatment of hearing loss. The chemical name for this compound is ((1R,2R)-2-((6-amino-2-fluoro-9H-purin-9-yl)methyl)cyclopropyl)methanol. This guide outlines a feasible synthetic approach, potential purification methodologies, and explores the underlying signaling pathways relevant to its mechanism of action.

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually approached through the coupling of a suitably protected cyclopropylmethyl synthon with a 2-fluoroadenine moiety. The following is a generalized, multi-step synthetic pathway.

Synthesis of Key Intermediates

Step 1: Synthesis of the Cyclopropylmethyl Synthon

A key chiral intermediate, a protected (1R,2R)-2-(hydroxymethyl)cyclopropyl)methanol derivative, is required. This can be synthesized from a commercially available starting material such as a cyclopropanedicarboxylic acid ester through a series of stereoselective reductions and protections.

Step 2: Preparation of 2-Fluoroadenine

2-Fluoroadenine can be synthesized from commercially available 2,6-diaminopurine. This transformation typically involves a diazotization reaction in the presence of a fluoride (B91410) source.

Coupling and Final Deprotection

Step 3: N9-Alkylation of 2-Fluoroadenine

The protected cyclopropylmethyl synthon, converted to a suitable leaving group (e.g., tosylate or mesylate), is reacted with 2-fluoroadenine under basic conditions to achieve N9-alkylation.

Step 4: Deprotection

The final step involves the removal of the protecting group on the primary alcohol of the cyclopropylmethyl moiety to yield this compound.

Experimental Protocols (Generalized)

General N9-Alkylation of a Purine Derivative

Materials:

-

Protected cyclopropylmethyl tosylate (1 equivalent)

-

2-Fluoroadenine (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-fluoroadenine in DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of the protected cyclopropylmethyl tosylate in DMF dropwise.

-

Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

General Deprotection of a Silyl Ether

Materials:

-

Protected this compound intermediate (1 equivalent)

-

Tetrabutylammonium fluoride (TBAF) (1.1 equivalents)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the protected this compound intermediate in THF.

-

Add a 1M solution of TBAF in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification Methods

Purification of the final this compound product and its intermediates is critical to ensure high purity. As a purine derivative, several chromatographic techniques can be employed.

Column Chromatography

Silica gel column chromatography is a standard method for the purification of intermediates and the final product. The choice of eluent system will depend on the polarity of the compound. For purine derivatives, gradients of dichloromethane/methanol or hexane/ethyl acetate (B1210297) are commonly used.

Reversed-Phase Chromatography

For the final purification of the highly polar this compound, reversed-phase chromatography (e.g., using a C18 stationary phase) may be more effective. A mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, would be suitable.

Recrystallization

If the final compound is a stable solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Quantitative Data Summary

Due to the proprietary nature of this compound's development, specific quantitative data such as reaction yields and purity levels are not publicly available. The following table provides hypothetical, yet realistic, target values for a successful synthesis based on similar reported procedures.

| Step | Reaction Type | Target Yield (%) | Target Purity (%) |

| 1. Synthon Preparation | Multiple Steps | > 50 | > 98 |

| 2. 2-Fluoroadenine Synthesis | Diazotization | 60 - 80 | > 99 |

| 3. N9-Alkylation | Nucleophilic Sub. | 50 - 70 | > 95 |

| 4. Deprotection | Silyl Ether Cleavage | > 90 | > 99 (post-purif.) |

| Overall (Hypothetical) | Total Synthesis | ~20 - 30 | > 99.5 |

Signaling Pathways and Mechanism of Action

This compound is a µ-opioid receptor agonist. Opioid receptors, including the µ-opioid receptor, are G-protein coupled receptors (GPCRs) found in the central and peripheral nervous systems, as well as in the inner ear.[1][2][3] The presence of these receptors in cochlear structures like inner and outer hair cells and the spiral ganglion suggests a role for the opioid system in auditory function.[1][2]

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor by an agonist like this compound initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] It can also lead to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.

Caption: µ-Opioid Receptor Signaling Pathway.

Potential Relevance to Hearing Loss

The exact mechanism by which µ-opioid receptor agonism might be beneficial for hearing loss is not fully elucidated. However, theories suggest that modulation of ion channel activity and neurotransmission within the cochlea could play a protective role for hair cells or spiral ganglion neurons under stress. Opioid-induced hearing loss has been reported, and the proposed mechanisms include cochlear ischemia due to vasoconstriction. It is possible that a selective agonist like this compound was designed to have a different, potentially protective, effect on cochlear blood flow or cellular function.

Synthetic and Purification Workflow

The overall process from starting materials to the final purified active pharmaceutical ingredient (API) can be visualized as a multi-stage workflow.

Caption: this compound Synthesis and Purification Workflow.

Conclusion

While the clinical development of this compound has been discontinued, the chemistry involved in its synthesis represents a relevant example of modern medicinal chemistry, particularly in the area of purine analogues. The proposed synthesis and purification strategies are based on well-established chemical principles and provide a solid foundation for the laboratory-scale production of this and related compounds for further research. Understanding the µ-opioid receptor signaling pathway in the context of the auditory system remains a key area for future investigation into the potential roles of opioids in hearing and its disorders.

References

Solubility and stability of Loxicodegol in common laboratory solvents

An In-depth Technical Guide on the Solubility and Stability of Loxicodegol in Common Laboratory Solvents

Disclaimer: Information regarding a compound specifically named "this compound" is not publicly available. This guide therefore provides a representative framework and established methodologies for assessing the solubility and stability of a novel small molecule compound, using "this compound" as a placeholder. The experimental data presented is illustrative and not based on actual measurements.

Introduction

The preclinical and clinical success of a novel therapeutic agent is intrinsically linked to its physicochemical properties. Among the most critical of these are solubility and stability, which profoundly influence a drug's bioavailability, manufacturability, and shelf-life. This document outlines standard methodologies for evaluating the solubility and stability of the hypothetical compound this compound in common laboratory solvents, providing a foundational understanding for researchers and drug development professionals.

Solubility Assessment

A comprehensive understanding of a compound's solubility in various media is crucial for developing viable formulations for both in vitro and in vivo studies. Both kinetic and thermodynamic solubility are key parameters.

Quantitative Solubility Data

The following table summarizes the hypothetical solubility of this compound in a range of common laboratory solvents.

| Solvent | Temperature (°C) | Kinetic Solubility (μg/mL) | Thermodynamic Solubility (μg/mL) | Method |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | 15.2 | 12.8 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | >2000 | >2000 | HPLC-UV |

| Ethanol (EtOH) | 25 | 450.7 | 425.1 | HPLC-UV |

| Methanol (MeOH) | 25 | 310.5 | 295.9 | HPLC-UV |

| Acetonitrile (ACN) | 25 | 150.3 | 142.6 | HPLC-UV |

| Propylene Glycol (PG) | 25 | 850.1 | 810.4 | HPLC-UV |

| Water (pH adjusted to 4.0) | 25 | 25.6 | 22.1 | HPLC-UV |

| Water (pH adjusted to 9.0) | 25 | 8.9 | 7.5 | HPLC-UV |

Experimental Protocol: Kinetic Solubility Assay

This method provides a high-throughput assessment of solubility from a DMSO stock solution.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.

-

Precipitation Removal: Filter the samples through a 0.45 μm filter plate to remove any precipitated compound.

-

Quantification: Analyze the filtrate using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a standard curve to determine the concentration of the dissolved compound.

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a solid compound.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect an aliquot of the supernatant.

-

Quantification: Dilute the supernatant and quantify the concentration of this compound using a validated HPLC-UV method.

Stability Assessment

Evaluating the chemical stability of this compound under various conditions is critical to identify potential degradation pathways and to determine appropriate storage and handling conditions.

Quantitative Stability Data

The following table presents illustrative stability data for this compound under forced degradation conditions.

| Condition | Time (hours) | Percent Remaining (%) | Major Degradants |

| 0.1 M HCl at 60°C | 24 | 85.3 | LD-01, LD-02 |

| 0.1 M NaOH at 60°C | 24 | 72.1 | LD-03 |

| 3% H₂O₂ at 25°C | 24 | 91.5 | LD-04 |

| Photostability (ICH Q1B) | 24 | 98.2 | Minor peaks |

| Thermal Stability (80°C, solid state) | 72 | 99.1 | None detected |

| PBS (pH 7.4) at 37°C | 48 | 96.8 | LD-05 |

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN:Water 50:50).

-

Stress Conditions:

-

Acidic: Add an equal volume of 0.2 M HCl to the stock solution and incubate at 60°C.

-

Basic: Add an equal volume of 0.2 M NaOH to the stock solution and incubate at 60°C.

-

Oxidative: Add an equal volume of 6% H₂O₂ to the stock solution and incubate at 25°C.

-

Photolytic: Expose the stock solution to light conditions as specified by ICH Q1B guidelines.

-

Thermal: Store solid this compound in a controlled temperature oven at 80°C.

-

-

Time Points: Collect aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

-

Neutralization: Neutralize acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate and quantify this compound and any degradants.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental processes described.

Caption: Workflow for Kinetic Solubility Screening.

Caption: Forced Degradation Study Workflow.

The Rise and Fall of NKTR-181: A Technical Deep Dive into a Novel Opioid Agonist

San Francisco, CA - NKTR-181, a novel mu-opioid receptor agonist developed by Nektar Therapeutics, represented a significant endeavor to create a potent analgesic with a reduced potential for abuse and misuse. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of NKTR-181, intended for researchers, scientists, and drug development professionals. The core of its design was to slow the rate of entry into the central nervous system (CNS), thereby attenuating the euphoric rush associated with traditional opioids.[1][2] Despite promising preclinical and early clinical results, the journey of NKTR-181 was ultimately halted following a unanimous recommendation against its approval by a US Food and Drug Administration (FDA) advisory committee.[3] This guide details the scientific rationale, experimental validation, and clinical evaluation of NKTR-181, offering valuable insights into the complexities of opioid drug development.

Discovery and Rationale: A Novel Molecular Design

NKTR-181 is a new chemical entity, a PEGylated derivative of oxycodol. The fundamental concept behind its design was to modify the pharmacokinetic profile of a potent opioid to alter its pharmacodynamic effects, specifically to separate analgesia from euphoria.[1] This was achieved by attaching a polyethylene (B3416737) glycol (PEG) polymer chain to the opioid molecule. This modification was intended to slow the molecule's passage across the blood-brain barrier.[1] The hypothesis was that a slower rate of mu-opioid receptor occupancy in the CNS would lead to a blunted dopamine (B1211576) response in the brain's reward pathways, thus reducing the drug's abuse potential.[4][5] Preclinical studies demonstrated a 90% reduction in the rate of brain entry for NKTR-181 compared to oxycodone.[6]

Preclinical Pharmacology

An extensive preclinical program was conducted to characterize the pharmacological properties of NKTR-181 and compare them to existing opioids. These studies in rodent models established its analgesic efficacy and explored its abuse liability profile.

Receptor Binding and In Vitro Functional Assays

NKTR-181 is a selective full agonist at the mu-opioid receptor.[6] However, competitive binding assays revealed that NKTR-181 has a lower affinity for the mu-opioid receptor compared to oxycodone and the endogenous opioid peptide DAMGO. This difference in affinity is primarily attributed to a 10-fold slower receptor on-rate for NKTR-181. In vitro functional assays demonstrated that both NKTR-181 and oxycodone are partial agonists in G-protein signaling and calcium channel inhibition assays. A key finding was that NKTR-181 induces a different pattern of β-arrestin recruitment compared to oxycodone, suggesting a potential for biased signaling.

Table 1: Preclinical Receptor Binding Affinities (Ki, nM)

| Compound | Mu-Opioid Receptor | Kappa-Opioid Receptor | Delta-Opioid Receptor |

| NKTR-181 | >100 | >10,000 | >10,000 |

| Morphine | 3.6 | 290 | 230 |

| Oxycodone | 6.7 | 4,200 | >10,000 |

Data sourced from preclinical studies.[7]

Animal Models of Analgesia and Abuse Potential

In rodent models of pain, such as the hot-plate latency and acetic-acid writhing tests, NKTR-181 demonstrated analgesic efficacy comparable to that of oxycodone.[8] However, the onset of its analgesic effect was slower.[8] In models designed to assess abuse potential, such as self-administration and progressive-ratio breakpoint studies, NKTR-181 showed a significantly lower likelihood of being self-administered compared to oxycodone, with behavioral effects more similar to saline.[8]

Clinical Development

The clinical development program for NKTR-181 included Phase 1, 2, and 3 studies to evaluate its pharmacokinetics, efficacy, safety, and abuse potential in humans.

Pharmacokinetics

Phase 1 studies in healthy volunteers confirmed that NKTR-181 has a slow absorption and elimination profile.[9][10] Following oral administration, the time to reach maximum plasma concentration (Tmax) was approximately 3 hours, and the elimination half-life was around 14 hours, supporting a twice-daily dosing regimen.[4][10][11] The pharmacokinetic profile was shown to be dose-linear.[9]

Table 2: Human Pharmacokinetic Parameters of NKTR-181 (Oral Administration)

| Parameter | Value |

| Tmax (hours) | ~3 |

| Half-life (hours) | ~14 |

| CNS Equilibration Half-life (hours) | 3.7 |

Data sourced from Phase 1 and Human Abuse Potential studies.[3][10][11]

Phase 2 and 3 Efficacy and Safety Studies (SUMMIT-07)

The pivotal Phase 3 trial, SUMMIT-07, was an enriched-enrollment, randomized-withdrawal study in over 600 patients with chronic low back pain who were new to opioid therapy.[12] The study met its primary endpoint, demonstrating a statistically significant difference in the change in pain scores from baseline to 12 weeks between the NKTR-181 and placebo groups.[12] Patients treated with NKTR-181 also showed significantly higher responder rates for 30% and 50% pain reduction compared to placebo.[12] The most common adverse events reported were constipation and nausea.[12]

Table 3: Key Efficacy Results from the SUMMIT-07 Trial

| Endpoint | NKTR-181 | Placebo | p-value |

| Mean change in pain score from randomization | +0.92 | +1.46 | 0.002 |

| ≥30% improvement responder rate | 71.2% | 57.1% | <0.001 |

| ≥50% improvement responder rate | 51.1% | 37.9% | 0.001 |

Data sourced from the SUMMIT-07 Phase 3 clinical trial.[12]

Human Abuse Potential Studies

Two human abuse potential (HAP) studies were conducted in non-dependent, recreational opioid users. These studies compared the subjective effects, including "Drug Liking" and "Feeling High," of therapeutic and supratherapeutic doses of NKTR-181 with oxycodone and placebo. The results consistently showed that NKTR-181 had significantly lower scores on these measures compared to oxycodone, and at therapeutic doses, the scores were often similar to placebo.

Table 4: Human Abuse Potential Study - Peak "Drug Liking" Scores (Emax)

| Treatment | Mean Emax (Visual Analog Scale) |

| NKTR-181 (400 mg) | Significantly lower than oxycodone 40 mg |

| NKTR-181 (600 mg) | Significantly lower than oxycodone 60 mg |

| Oxycodone (40 mg) | - |

| Oxycodone (60 mg) | - |

Data sourced from human abuse potential studies.

Regulatory Submission and Withdrawal

Despite the data from the clinical development program, the New Drug Application (NDA) for NKTR-181 faced a significant setback. In January 2020, a joint meeting of the Anesthetic and Analgesic Drug Products Advisory Committee and the Drug Safety and Risk Management Advisory Committee of the FDA voted 27-0 against the approval of NKTR-181.[3] The committee raised concerns about the adequacy of the clinical trial data, including the reliance on a single pivotal efficacy study and the assessment of abuse potential via different routes of administration (e.g., intranasal or intravenous). Following this decisive vote, Nektar Therapeutics announced the withdrawal of the NDA and the discontinuation of the NKTR-181 program.[3]

Experimental Protocols

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of NKTR-181 for mu, kappa, and delta opioid receptors.

-

Methodology: Radioligand displacement assays were performed using cell membranes prepared from CHO cells stably expressing the respective human opioid receptors. Membranes were incubated with a specific radioligand ([³H]-DAMGO for mu, [³H]-U-69,593 for kappa, and [³H]-DPDPE for delta) and increasing concentrations of NKTR-181 or reference compounds. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. Bound radioactivity was measured by liquid scintillation counting. The inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC50) was determined, and the equilibrium dissociation constant (Ki) was calculated using the Cheng-Prusoff equation.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

-

Objective: To assess the ability of NKTR-181 to activate G-proteins via the mu-opioid receptor.

-

Methodology: Membranes from cells expressing the mu-opioid receptor were incubated with [³⁵S]GTPγS, GDP, and varying concentrations of NKTR-181. In the presence of an agonist, the receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of bound [³⁵S]GTPγS was quantified by scintillation counting. The potency (EC50) and efficacy (Emax) of NKTR-181 were determined from the concentration-response curves.

β-Arrestin Recruitment Assay

-

Objective: To measure the recruitment of β-arrestin to the mu-opioid receptor upon agonist stimulation.

-

Methodology: A common method for this is a bioluminescence resonance energy transfer (BRET) assay. Cells are co-transfected with the mu-opioid receptor fused to a Renilla luciferase (Rluc) and β-arrestin fused to a yellow fluorescent protein (YFP). Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing Rluc and YFP in close proximity. The emission of light from Rluc excites YFP, resulting in a BRET signal that is detected by a microplate reader. The potency (EC50) and efficacy (Emax) of NKTR-181 for β-arrestin recruitment were determined from the dose-response curves.

Visualizations

Caption: Simplified signaling pathway of NKTR-181 at the mu-opioid receptor.

Caption: Workflow of a typical Human Abuse Potential (HAP) study for NKTR-181.

References

- 1. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. In vivo and in vitro Characterization of a Partial Mu Opioid Receptor Agonist, NKTR-181, Supports Future Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nektar Therapeutics's NKTR-181, A Mu-Opioid Analgesic With a Novel Molecular Structure, Demonstrates Slower Entry Rate Into the Brain and Reduced CNS Side Effects - BioSpace [biospace.com]

- 5. researchgate.net [researchgate.net]

- 6. NKTR-181: A Novel Mu-Opioid Analgesic with Inherently Low Abuse Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Data From Phase 1 Study Of NKTR-181 Demonstrate Proof-Of-Concept For Nektar's Novel Opioid Analgesic Candidate [clinicalleader.com]

- 8. SUMMIT-07: a randomized trial of NKTR-181, a new molecular entity, full mu-opioid receptor agonist for chronic low-back pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SUMMIT-07: a randomized trial of NKTR-181, a new molecular entity, full mu-opioid receptor agonist for chronic low-back pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Abuse Potential of Oral NKTR-181 in Recreational Opioid Users: A Randomized, Double-Blind, Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | In vivo and in vitro Characterization of a Partial Mu Opioid Receptor Agonist, NKTR-181, Supports Future Therapeutic Development [frontiersin.org]

Loxicodegol's Attenuated Brain Entry: A Pharmacokinetic Deep Dive into a Novel Opioid Analgesic

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Loxicodegol (also known as oxycodegol or NKTR-181) is a novel, long-acting, full mu-opioid receptor agonist that was specifically engineered to exhibit a slow rate of entry into the central nervous system (CNS). This unique pharmacokinetic profile was designed to deliver potent analgesia for chronic pain with a reduced potential for abuse and fewer CNS-mediated side effects compared to traditional opioids. This technical guide provides a comprehensive overview of the data supporting this compound's attenuated brain penetration, details the experimental methodologies employed in its pharmacokinetic characterization, and explores the implications of its slow CNS entry.

Introduction

The abuse potential of opioid analgesics is strongly linked to their rapid entry into the brain, which mediates the euphoric effects sought by recreational users. This compound was developed by Nektar Therapeutics with the hypothesis that modifying the molecular structure of an opioid to slow its passage across the blood-brain barrier (BBB) could dissociate the analgesic effects from the rewarding properties. This was achieved through the PEGylation of the oxycodone morphinan (B1239233) pharmacophore. This guide will delve into the core pharmacokinetic characteristics of this compound, with a focus on its brain entry dynamics.

Pharmacokinetic Profile of this compound

This compound exhibits a distinct pharmacokinetic profile characterized by a delayed time to maximum plasma concentration (Tmax) and a prolonged elimination half-life, which supports twice-daily dosing without the need for a controlled-release formulation.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound.

| Parameter | Value | Reference |

| Tmax (oral administration) | 1.8 hours | DrugBank Online |

| Bioavailability (oral) | 34% | DrugBank Online |

| Elimination Half-life | ~12 hours | |

| Blood-to-CNS Equilibration Half-life | 2.9 hours (16x longer than oxycodone) |

Table 1: Key Pharmacokinetic Parameters of this compound.

Slow Rate of Brain Entry: The Defining Feature

The cornerstone of this compound's design is its significantly slower rate of entry into the CNS compared to conventional opioids like oxycodone. This characteristic is attributed to its unique physicochemical properties and its interaction with efflux transporters at the BBB.

Comparative Brain Entry Data

Direct comparative studies have demonstrated a stark difference in the rate of brain penetration between this compound and oxycodone. This compound enters the brain approximately 17 to 70 times more slowly than oxycodone. This attenuated entry is a critical factor in its reduced abuse potential.

| Compound | Relative Rate of Brain Entry | Key Contributing Factors | Reference |

| This compound | 17-70 times slower than oxycodone | PEGylated structure, P-glycoprotein substrate | DrugBank Online |

| Oxycodone | Baseline | Lipophilic nature, rapid BBB transit |

Table 2: Comparative Brain Entry of this compound and Oxycodone.

Role of P-glycoprotein

This compound has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB. P-gp actively transports a wide range of xenobiotics, including many opioids, out of the brain and back into the bloodstream, thereby limiting their CNS exposure. The interaction of this compound with P-gp further contributes to its slow and limited brain penetration. In preclinical studies with P-gp knockout mice, the brain concentrations of oxycodone were significantly higher compared to wild-type mice, highlighting the important role of this transporter in limiting opioid brain access.

Experimental Protocols for Assessing Brain Entry

The slow brain entry of this compound was characterized using a combination of in vitro, in situ, and in vivo experimental models.

In Vitro Permeability Assay: Caco-2 Cell Monolayers

The permeability of this compound across a cellular barrier mimicking the intestinal epithelium and, by extension, the BBB, was assessed using Caco-2 cell monolayers.

Methodology:

-

Cell Culture: Human colon adenocarcinoma (Caco-2) cells are seeded on semipermeable filter supports in a transwell plate and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assessment:

-

The experiment is conducted in two directions: apical-to-basolateral (A-B) to simulate absorption and basolateral-to-apical (B-A) to assess efflux.

-

A solution of this compound at a known concentration is added to the donor chamber (apical or basolateral).

-

Samples are collected from the receiver chamber at predetermined time points.

-

-

Quantification: The concentration of this compound in the collected samples is determined using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Experimental workflow for assessing this compound's brain entry.

In Situ Brain Perfusion in Rats

This technique allows for the direct measurement of the transport of this compound across the BBB, independent of peripheral pharmacokinetic factors.

Methodology:

-

Animal Preparation: A rat is anesthetized, and the right common carotid artery is surgically exposed.

-

Perfusion: A perfusion fluid (e.g., bicarbonate-buffered saline) containing a known concentration of this compound is infused retrograde into the external carotid artery. The infusion rate is adjusted to replace the natural blood flow to the right cerebral hemisphere.

-

Brain Uptake: After a short perfusion period (typically 60 seconds), the perfusion is stopped, and the brain is collected.

-

Quantification: The concentration of this compound in the brain tissue is determined by LC-MS/MS.

-

Data Analysis: The brain uptake clearance (Kin) is calculated, providing a measure of the rate of transport across the BBB.

In Vivo Brain Distribution Studies in Rodents

In vivo studies in rats and mice, including genetically modified mice lacking the P-gp transporter, provide the most physiologically relevant data on the brain distribution of this compound.

Methodology:

-

Animal Models: Studies are conducted in Sprague-Dawley rats and in both wild-type and P-gp knockout mice.

-

Drug Administration: this compound is administered intravenously (IV) at a defined dose.

-

Sample Collection: At various time points after administration, blood and brain samples are collected.

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

-

Quantification: The concentrations of this compound in plasma and brain homogenates are measured using LC-MS/MS.

-

Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point to assess the extent of brain penetration. Comparing the Kp values between wild-type and P-gp knockout mice allows for the determination of the specific contribution of P-gp to the efflux of this compound from the brain.

Mu-Opioid Receptor Signaling Pathway

This compound exerts its analgesic effects by acting as a full agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Simplified signaling pathway of the mu-opioid receptor activated by this compound.

Upon binding of this compound to the MOR, the associated inhibitory G-protein (Gi/Go) is activated. This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate several downstream signaling events that culminate in an overall reduction in neuronal excitability and nociceptive signal transmission:

-

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels:

-

Presynaptic Inhibition: The Gβγ subunits inhibit presynaptic voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P from the presynaptic terminal of nociceptive neurons.

-

Postsynaptic Inhibition: The Gβγ subunits activate postsynaptic inward-rectifying potassium channels, leading to an efflux of potassium ions and hyperpolarization of the postsynaptic neuron. This makes the neuron less likely to fire an action potential in response to an excitatory stimulus.

-

Implications of Slow Brain Entry

The deliberately engineered slow rate of brain entry for this compound has several important implications for its clinical profile.

Reduced Abuse Potential

The "rush" or euphoria associated with opioid abuse is directly related to the rapid increase in their concentration in the brain. By significantly slowing the rate of CNS penetration, this compound was designed to produce a gradual onset of central effects, thereby diminishing its attractiveness for recreational use. Preclinical self-administration studies and clinical human abuse potential studies supported this hypothesis, demonstrating significantly lower "drug liking" scores for this compound compared to oxycodone.

Favorable Side Effect Profile

Many of the dose-limiting side effects of opioids, such as sedation and respiratory depression, are mediated by their action in the CNS. The attenuated and gradual brain entry of this compound was associated with a reduced incidence and severity of these adverse events in clinical trials compared to equianalgesic doses of conventional opioids.

Maintained Analgesic Efficacy

Despite its slow brain entry, this compound demonstrated full analgesic activity comparable to that of oxycodone in preclinical models of pain. This suggests that the therapeutic effect of analgesia is dependent on achieving and maintaining a sufficient concentration of the drug at the opioid receptors in the CNS over time, rather than the speed at which it reaches them.

Conclusion

This compound represents a rational approach to opioid design, prioritizing safety by modulating a key pharmacokinetic parameter: the rate of brain entry. The comprehensive preclinical and clinical data demonstrate that its unique PEGylated structure and its interaction with the P-gp efflux transporter result in a significantly attenuated rate of CNS penetration compared to traditional opioids. This slow brain entry is fundamentally linked to its reduced abuse potential and improved side effect profile, while maintaining analgesic efficacy. Although the development of this compound was discontinued, the principles behind its design and the extensive characterization of its pharmacokinetic profile provide valuable insights for the future development of safer and more effective opioid analgesics.

In Vitro Binding Affinity of Loxicodegol to Opioid Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Loxicodegol to the primary opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). This compound, also known as NKTR-181, is a novel mu-opioid receptor agonist. This document summarizes key quantitative data, details established experimental protocols for assessing receptor binding and function, and visualizes relevant pathways and workflows to support further research and development.

Quantitative Data Summary: this compound Binding Affinity

The following table summarizes the known in vitro binding affinity (Ki) and functional potency (EC50) of this compound for the human opioid receptor subtypes. The data highlights this compound's selectivity for the mu-opioid receptor.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |

| Mu (µ) | 237 nM | 12.5 µM |

| Delta (δ) | 4150 nM | Not Reported |

| Kappa (κ) | >100,000 nM | Not Reported |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the binding affinity and functional activity of compounds like this compound at opioid receptors.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

-

Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human opioid receptor subtype of interest (mu, delta, or kappa) or from brain tissue homogenates (e.g., rat brain).

-

Cells are harvested and homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

2. Competitive Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the mu-receptor, [³H]-DPDPE for the delta-receptor, or [³H]-U69,593 for the kappa-receptor) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., naloxone).

-

The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period to reach equilibrium.

3. Filtration and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The filter plate is dried, and a scintillation cocktail is added to each well.

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by an agonist. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.

1. Membrane Preparation:

-

Similar to the radioligand binding assay, membranes are prepared from cells expressing the opioid receptor of interest.

2. GTPγS Binding Reaction:

-

The assay is conducted in a 96-well plate.

-

The cell membranes are incubated in an assay buffer containing GDP, MgCl₂, and various concentrations of the test agonist (this compound).

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

3. Incubation and Termination:

-

The reaction mixture is incubated at 30°C for a specific time to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

The reaction is terminated by rapid filtration through a filter plate.

4. Detection and Analysis:

-

The amount of [³⁵S]GTPγS bound to the Gα subunits, which is trapped on the filters, is quantified using a scintillation counter.

-

The data are plotted as the amount of specifically bound [³⁵S]GTPγS against the log concentration of the agonist.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

Visualizations

Signaling Pathway

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Workflows

Caption: Competitive Binding Assay Workflow.

Caption: GTPγS Functional Assay Workflow.

The Structural Enigma of Loxicodegol: A µ-Opioid Agonist with Atypical Pharmacokinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Loxicodegol (NKTR-181) is a novel, full µ-opioid receptor (MOR) agonist that was developed to provide potent analgesia with a reduced potential for abuse and central nervous system (CNS)-mediated side effects. Its unique characteristic lies in its molecular structure, which incorporates a polyethylene (B3416737) glycol (PEG) chain conjugated to the opioid scaffold. This modification significantly alters the molecule's pharmacokinetic properties, most notably slowing its rate of entry into the brain. While a comprehensive structural activity relationship (SAR) study of a series of this compound analogs is not publicly available, this guide will synthesize the known pharmacological data of this compound, compare it to traditional opioids, and discuss the putative roles of its structural components. Furthermore, it will provide detailed, standardized protocols for the key in vitro and in vivo assays used to characterize such compounds and present visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction

The opioid crisis has underscored the urgent need for safer analgesics that retain high efficacy. This compound was designed to address this challenge by being the first full MOR agonist with a molecular structure engineered to slow its entry across the blood-brain barrier. This attenuated CNS penetration is hypothesized to reduce the rapid dopamine (B1211576) surge in the brain's reward centers, which is associated with the euphoric effects and abuse potential of traditional opioids. This document serves as a technical resource, consolidating the available quantitative data on this compound and providing the necessary experimental context for researchers in the field of opioid pharmacology and drug development.

Pharmacological Profile of this compound

This compound is a full agonist at the µ-opioid receptor. Its analgesic effects are mediated through the activation of these receptors, which are G-protein coupled receptors (GPCRs) that, upon activation, inhibit neurotransmission.

Quantitative Data Summary

The following table summarizes the available in vitro and in vivo pharmacological data for this compound and provides a comparison with the widely studied opioids, morphine and oxycodone. The lack of publicly available data for a series of this compound analogs prevents a direct SAR comparison.

| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) | δ-Opioid Receptor Binding Affinity (Ki, nM) | κ-Opioid Receptor Binding Affinity (Ki, nM) | µ-Opioid Receptor Functional Activity (EC50, µM) | In Vivo Analgesic Potency (Relative to Morphine) |

| This compound | 237 | 4150 | >100000 | 12.5 | Lower |

| Morphine | 1.2 - 19.8 | - | - | - | 1 |

| Oxycodone | - | - | - | - | Similar to Morphine |

Data for this compound from DrugBank and Patsnap Synapse. Data for Morphine from various pharmacological sources.

Putative Structural Activity Relationship of this compound

Due to the limited public data on this compound analogs, a formal SAR analysis is not possible. However, we can infer the roles of its key structural features: the oxycodone core and the conjugated PEG chain.

-

The Oxycodone Core: The rigid pentacyclic structure of the oxycodone scaffold provides the necessary pharmacophore for binding to and activating the µ-opioid receptor. Key interactions typically include a protonated amine forming a salt bridge with an acidic residue (e.g., Asp147 in the human MOR), a phenolic hydroxyl group (or a bioisostere) hydrogen bonding within the binding pocket, and hydrophobic interactions of the aromatic ring and cyclohexane (B81311) ring.

-

The Polyethylene Glycol (PEG) Chain: The covalent attachment of a PEG chain is the defining structural feature of this compound. This modification is known to increase the hydrodynamic radius and polarity of small molecules. In the case of this compound, this has the following consequences:

-

Slowed CNS Penetration: The increased size and hydrophilicity of the PEGylated molecule are thought to significantly reduce its rate of passive diffusion across the blood-brain barrier.

-

P-glycoprotein Substrate: this compound is also a substrate for P-glycoprotein, an efflux transporter highly expressed at the blood-brain barrier, which further limits its accumulation in the CNS.

-

Extended Half-life: PEGylation is a common strategy to increase the circulatory half-life of drugs by reducing renal clearance and enzymatic degradation.

-

Experimental Protocols

The following are detailed, standardized methodologies for key experiments relevant to the characterization of novel opioid agonists like this compound.

Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-DAMGO for MOR).

-

Procedure:

-

Prepare cell membranes by homogenization and centrifugation.

-

In a 96-well plate, add increasing concentrations of the test compound, a fixed concentration of the radioligand, and the cell membrane preparation in a suitable binding buffer.

-

To determine non-specific binding, a parallel set of wells is prepared with an excess of a non-radiolabeled, high-affinity ligand.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of a compound to activate Gαi/o-coupled receptors, such as the µ-opioid receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

-

Cell Line: A cell line expressing the µ-opioid receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a system for direct cAMP measurement (e.g., HTRF or GloSensor).

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the test compound to the cells.

-

Stimulate the cells with forskolin (B1673556) to activate adenylyl cyclase and increase basal cAMP levels.

-

Incubate for a defined period to allow for receptor activation and modulation of cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen detection method.

-

Generate a dose-response curve and calculate the EC50 (the concentration of the agonist that produces 50% of the maximal inhibitory effect).

-

In Vivo Analgesia Assays: Hot Plate and Tail Flick Tests

These assays are used to assess the analgesic efficacy of a compound in rodent models.

-

Hot Plate Test:

-

Place a mouse or rat on a heated plate maintained at a constant temperature (e.g., 55°C).

-

Record the latency to a nociceptive response, such as licking a hind paw or jumping.

-

A cut-off time is used to prevent tissue damage.

-

Administer the test compound and measure the response latency at various time points post-administration.

-

An increase in the response latency indicates an analgesic effect.

-

-

Tail Flick Test:

-

Gently restrain a mouse or rat.

-

Apply a focused beam of radiant heat to the ventral surface of the tail.

-

Measure the time it takes for the animal to flick its tail away from the heat source.

-

As with the hot plate test, a cut-off time is employed.

-

Assess the analgesic effect by measuring the change in tail-flick latency after drug administration.

-

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of the µ-Opioid Receptor

Caption: µ-Opioid Receptor Signaling Pathway.

Experimental Workflow for Novel Opioid Agonist Evaluation

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Loxicodegol in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxicodegol, also known as NKTR-181 or oxycodegol, is a novel, full agonist of the µ-opioid receptor developed for the management of chronic pain.[1][2] Its unique pharmacological profile, characterized by a slower rate of entry into the central nervous system compared to traditional opioids like oxycodone, is designed to reduce its abuse potential while maintaining analgesic efficacy.[2][3] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in rodent models, a critical step in preclinical evaluation.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[2][4][5] This activation initiates a downstream signaling cascade, primarily through the inhibitory G-protein (Gi/Go) pathway.[2][6] The subsequent dissociation of Gα and Gβγ subunits leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity.[4][7] Specifically, it inhibits voltage-gated Ca²⁺ channels presynaptically, reducing neurotransmitter release, and activates inwardly rectifying K⁺ channels postsynaptically, leading to hyperpolarization and decreased neuronal excitability.[2] This cascade ultimately blocks the transmission of nociceptive signals.[2] The β-arrestin-2 pathway is also engaged by µ-opioid receptor agonists and is often associated with adverse effects such as respiratory depression.[6][8]

Figure 1: Simplified signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Administration Route | Source |

| Tmax | 1.8 h | Human | Oral | [2] |

| Bioavailability | 34% | Human | Oral | [2] |

| Half-life (t½) | 4.53 h | Human | Oral | [2] |

| Steady-state Vd | 4.19 L/kg | Human | Not Specified | [2] |

| CNS Entry | 17-70 times slower than oxycodone | Not Specified | Not Specified | [2] |

Table 2: In Vitro Receptor Binding and Potency of this compound

| Parameter | Value | Receptor | Assay | Source |

| Affinity (Ki) | 237 nM | µ-opioid | Binding Assay | [2] |

| Affinity (Ki) | 4150 nM | δ-opioid | Binding Assay | [2] |

| Affinity (Ki) | >100000 nM | κ-opioid | Binding Assay | [2] |

| EC₅₀ | 12.5 µM | µ-opioid | Receptor Activation | [2] |

Table 3: Preclinical Efficacy of this compound in Rodent Models

| Model | Species | Effect | Relative Potency | Source |

| Hot-water tail-flick | Rat & Mouse | Dose- and time-related antinociception, similar maximal effects to morphine. | 7.6-fold less potent than morphine. | [1] |

| Hot-plate test | Rat | Maximal latencies comparable to oxycodone. | Not Specified | [2] |

| Acetone-writhing test | Mouse | Responses comparable to oxycodone. | Not Specified | [2] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound (as hydrochloride salt or other appropriate form)

-

Vehicle (e.g., sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or 5% Tween 80 in sterile water)

-

Sterile tubes and vials

-

Vortex mixer and/or sonicator

-

pH meter and solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

Protocol:

-

Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the dosing volume.

-

Weigh the required amount of this compound powder accurately.

-

Add the powder to a sterile tube.

-

Add a small amount of the chosen vehicle to the tube and vortex or sonicate until the powder is fully dissolved or suspended.

-

Gradually add the remaining volume of the vehicle to reach the final desired concentration.

-

Check the pH of the solution and adjust to physiological pH (~7.4) if necessary, especially for intravenous administration.

-

For solutions that are not freshly prepared, store them at an appropriate temperature (e.g., 4°C) and protect from light. Before use, allow the solution to return to room temperature.

Administration of this compound in Rodent Models

The choice of administration route depends on the experimental design and pharmacokinetic considerations.

a) Oral Gavage (PO)

-

Maximum Volume: 5-10 mL/kg for mice; 5-20 mL/kg for rats.

-

Procedure:

-

Gently restrain the animal.

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.

-

Attach the dosing syringe to a ball-tipped gavage needle.

-

Insert the needle into the esophagus and gently advance it into the stomach.

-

Slowly administer the this compound solution.

-

Carefully remove the needle and return the animal to its cage.

-

b) Intraperitoneal Injection (IP)

-

Maximum Volume: 10 mL/kg for mice; 5-10 mL/kg for rats.

-

Procedure:

-

Restrain the animal to expose the abdomen.

-

Tilt the animal slightly head-down.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

-

Aspirate to ensure no fluid is withdrawn, indicating correct placement.

-

Inject the solution and withdraw the needle.

-

c) Intravenous Injection (IV) - Tail Vein

-

Maximum Volume: 5 mL/kg (bolus) for mice and rats.[9]

-

Procedure:

-

Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the animal in a restrainer.

-

Using a 27-30 gauge needle, insert it into one of the lateral tail veins.

-

Slowly inject the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Assessment of Analgesic Efficacy